molecular formula C10H12N4O5 B11824143 1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B11824143
M. Wt: 268.23 g/mol
InChI Key: KFQUAMTWOJHPEJ-FQKWXIQFSA-N
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Description

1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidin-4-one core linked to a dihydroxy oxolan ring. Its intricate structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the oxolan ring: The oxolan ring is introduced through a glycosylation reaction, where the hydroxyl groups are protected and then deprotected to yield the final product.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The hydrogen atoms on the pyrazolo[3,4-d]pyrimidin-4-one core can be substituted with various functional groups to modify its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological targets, making it a candidate for drug development.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one: This compound has a similar core structure but differs in the configuration of the oxolan ring.

    2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one: This compound features an amino group and a pyrrolo[2,3-d]pyrimidin-4-one core, providing different biological activities.

The uniqueness of this compound lies in its specific configuration and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H12N4O5/c15-2-5-6(16)7(17)10(19-5)14-8-4(1-13-14)9(18)12-3-11-8/h1,3,5-7,10,15-17H,2H2,(H,11,12,18)/t5-,6-,7-,10?/m1/s1

InChI Key

KFQUAMTWOJHPEJ-FQKWXIQFSA-N

Isomeric SMILES

C1=NN(C2=C1C(=O)NC=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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